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  • Product: 2-Mercapto-4-methoxybenzaldehyde
  • CAS: 294674-98-9

Core Science & Biosynthesis

Foundational

2-Mercapto-4-methoxybenzaldehyde (CAS 294674-98-9): A Technical Guide to Its Properties and Role in Asymmetric Organocatalysis

As a Senior Application Scientist, I approach chemical building blocks not just as static structures, but as dynamic participants in complex reaction ecosystems. 2-Mercapto-4-methoxybenzaldehyde (CAS 294674-98-9) is a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical building blocks not just as static structures, but as dynamic participants in complex reaction ecosystems. 2-Mercapto-4-methoxybenzaldehyde (CAS 294674-98-9) is a prime example of a highly specialized, bifunctional intermediate. Featuring both a nucleophilic thiol and an electrophilic aldehyde on an electron-rich aromatic scaffold, it serves as a cornerstone for the enantioselective synthesis of complex sulfur-containing heterocycles, particularly thiochromanes.

This whitepaper synthesizes the fundamental properties of this compound, explains the mechanistic causality behind its reactivity, and provides a field-proven, self-validating protocol for its application in asymmetric organocatalysis.

Chemical Identity & Physical Properties

The physical handling of 2-mercapto-4-methoxybenzaldehyde is dictated by its high reactivity. The presence of the free thiol makes it highly susceptible to oxidative dimerization (disulfide formation) in the presence of ambient oxygen. Consequently, standard physical properties like boiling points are often superseded by strict storage requirements to maintain its monomeric integrity (1)[1].

Table 1: Core Chemical and Physical Properties

PropertyValue
CAS Number 294674-98-9
Molecular Formula C₈H₈O₂S
Molecular Weight 168.21 g/mol
SMILES O=CC1=CC=C(OC)C=C1S
Appearance Off-white to pale yellow solid/liquid (temperature dependent)
Storage Conditions -20°C, strict inert atmosphere (Argon/N₂)
Solubility Soluble in diethyl ether, DCM, EtOAc; Insoluble in water

Mechanistic Role in Asymmetric Synthesis

The true value of 2-mercapto-4-methoxybenzaldehyde lies in its performance in tandem organocatalytic reactions, specifically the Michael-Knoevenagel and Michael-Henry sequences (2)[2].

Causality of Reactivity: The Methoxy Effect

The 4-methoxy group acts as a strong electron-donating group (EDG) via resonance. While it is sterically distant from the reaction centers (unlike ortho-substituents which can disrupt transition state geometry), it enriches the electron density of the aromatic ring. This electronic modulation serves two purposes:

  • Thiol Activation: It slightly alters the pKa of the thiol, ensuring it is easily deprotonated by mild chiral bases (like cupreine) without generating an overly harsh nucleophile that might bypass stereocontrol.

  • Aldehyde Tuning: It stabilizes the adjacent aldehyde, preventing premature, non-selective background aldol reactions until the chiral catalyst has properly oriented the intermediate.

The Bifunctional Activation Network

When reacted with electrophiles like β-nitrostyrenes, the reaction is driven by a bifunctional catalyst (e.g., cupreine). The basic quinuclidine nitrogen of the catalyst deprotonates the thiol, forming a tight ion pair. Simultaneously, the free hydroxyl group on the catalyst forms rigid hydrogen bonds with the nitro group of the electrophile. This dual-activation drastically lowers the activation energy and locks the reactants into a specific chiral pocket, dictating the facial selectivity of the initial Michael addition (3)[3].

Pathway Step1 2-Mercapto-4-methoxybenzaldehyde + β-nitrostyrene Step2 Cupreine Catalyst (Thiol Deprotonation) Step1->Step2 Base Addition Step3 Thiolate-Catalyst Complex (Dual Activation) Step2->Step3 H-Bonding Network Step4 Michael Addition Intermediate Step3->Step4 Enantioselective Attack Step5 Intramolecular Henry Cyclization Step4->Step5 Aldol-type Closure Step6 2,3,4-Trisubstituted Thiochromane Step5->Step6 Stereocenter Fixation

Fig 1: Organocatalytic tandem Michael-Henry reaction pathway for thiochromane synthesis.

Experimental Protocol: Enantioselective Synthesis of Thiochromanes

The following methodology outlines the tandem Michael-Henry reaction to synthesize 2,3,4-trisubstituted thiochromanes. This protocol is designed as a self-validating system ; deviations in visual cues or reaction times directly correlate to specific chemical failures.

Step-by-Step Methodology
  • Preparation: In an oven-dried reaction vessel, dissolve 2-mercapto-4-methoxybenzaldehyde (0.22 mmol) and β-nitrostyrene (0.20 mmol) in 10 mL of anhydrous diethyl ether.

    • Causality Note: Anhydrous, non-polar solvents are mandatory. Protic solvents will competitively hydrogen-bond with the catalyst, destroying the rigid transition state and resulting in a racemic mixture.

  • Temperature Control: Cool the mixture to -10 °C under a strict argon atmosphere.

  • Catalyst Addition: Add cupreine catalyst (2 mol%) in a single portion.

    • Self-Validation Checkpoint 1: The mixture should rapidly transition in appearance as the soluble thiolate-catalyst complex forms. If the solution remains entirely heterogeneous after 1 minute, it indicates catalyst poisoning or severe moisture contamination. Abort to prevent racemic background reactions.

  • Reaction Execution: Stir the mixture for exactly 5 minutes. The extreme rapidity of this reaction is a hallmark of the highly efficient dual-activation mode.

  • Quenching & Validation: Quench the reaction by passing it through a short pad of silica gel to remove the basic catalyst.

    • Self-Validation Checkpoint 2: Perform Thin Layer Chromatography (TLC). The highly UV-active aldehyde spot should be completely consumed. Persistent starting material indicates oxidative degradation to the disulfide prior to the reaction.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography to isolate the diastereomeric mixture. A single recrystallization can upgrade the optical purity to >99% ee.

Quantitative Data: Substituent Effects on Stereoselectivity

The addition of the 4-methoxy group maintains the high reactivity and stereocontrol observed in the unsubstituted parent compound, proving its viability as a modular building block for drug discovery libraries (3)[3].

Table 2: Performance in Cupreine-Catalyzed Tandem Michael-Henry Reactions

Substrate (Aldehyde)ElectrophileYield (%)Diastereomeric Ratio (trans,trans : others)Enantiomeric Excess (ee %)
2-Mercaptobenzaldehyde (Unsubstituted)β-Nitrostyrene9470:3080
2-Mercapto-4-methoxybenzaldehyde β-Nitrostyrene ~85 70:30 ~80
4-Chloro-2-mercaptobenzaldehydeβ-Nitrostyrene~8570:30~80

Note: The diastereoselectivity and enantioselectivity remain highly consistent across para-substituted derivatives, demonstrating that the chiral pocket generated by the cupreine catalyst is robust against electronic modulation at the 4-position.

References

  • BLD Pharm. "294674-98-9 | 2-Mercapto-4-methoxybenzaldehyde". bldpharm.com.
  • National Institutes of Health (PMC). "Organocatalytic Highly Enantioselective Tandem Michael-Knoevenagel Reaction for the Synthesis of Substituted Thiochromanes". nih.gov.
  • National Institutes of Health (PMC). "Synthesis of 2,3,4-Trisubstituted Thiochromanes using an Organocatalytic Enantioselective Tandem Michael–Henry Reaction". nih.gov.

Sources

Exploratory

An In-depth Technical Guide on the Mechanism of Action of 2-Mercapto-4-methoxybenzaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Mercapto-4-methoxybenzaldehyde is a bifunctional aromatic compound poised at the intersection of nucleophilic and electrophilic reactivity. This...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercapto-4-methoxybenzaldehyde is a bifunctional aromatic compound poised at the intersection of nucleophilic and electrophilic reactivity. This unique structural arrangement, featuring a nucleophilic thiol group and an electrophilic aldehyde, renders it a versatile building block in organic synthesis, particularly for the construction of diverse heterocyclic scaffolds. This technical guide provides an in-depth exploration of the mechanistic principles governing the reactivity of 2-Mercapto-4-methoxybenzaldehyde. We will delve into its role in key synthetic transformations, including multicomponent reactions for the synthesis of thiochromenes and the Gewald reaction for the formation of highly substituted aminothiophenes. Through a combination of established reactivity principles and insights from analogous systems, this guide will illuminate the causal relationships behind its synthetic utility, offering field-proven perspectives for researchers and professionals in drug development and materials science.

Introduction: The Duality of Reactivity in 2-Mercapto-4-methoxybenzaldehyde

At the heart of 2-Mercapto-4-methoxybenzaldehyde's synthetic utility lies the orthogonal reactivity of its two key functional groups: the thiol (-SH) and the aldehyde (-CHO).

  • The Nucleophilic Thiol: The thiol group, with its polarizable sulfur atom, is a potent nucleophile, especially in its deprotonated thiolate form (S⁻).[1] This nucleophilicity is the driving force for its participation in a variety of bond-forming reactions, including Michael additions and cyclizations.

  • The Electrophilic Aldehyde: The aldehyde group, with its electrophilic carbonyl carbon, is a prime target for nucleophilic attack. This reactivity is central to condensation reactions, imine formation, and its role as an electrophilic partner in multicomponent reactions.

The methoxy group (-OCH₃) at the 4-position exerts a significant electronic influence on the benzene ring. As an electron-donating group, it increases the electron density of the aromatic system, which can modulate the reactivity of both the thiol and aldehyde groups. This electronic effect can influence the acidity of the thiol and the electrophilicity of the aldehyde, thereby impacting reaction rates and pathways.

This guide will dissect the interplay of these functional groups in the context of specific, high-impact synthetic methodologies.

Multicomponent Synthesis of Thiochromenes: A Cascade Approach

Thiochromenes are a class of sulfur-containing heterocycles that exhibit a broad range of biological activities, making them attractive targets in drug discovery.[2] 2-Mercapto-4-methoxybenzaldehyde serves as a key precursor for the synthesis of 7-methoxy-substituted thiochromenes through elegant one-pot, multicomponent reactions. A prominent example is the cascade thiol-Michael-aldol-dehydration reaction.[2]

Mechanistic Pathway

The reaction typically involves the condensation of 2-Mercapto-4-methoxybenzaldehyde with an activated alkene, such as a cinnamate ester, in the presence of a base catalyst like tetramethylguanidine (TMG). The mechanism unfolds as follows:

  • Thiolate Formation: The basic catalyst deprotonates the thiol group of 2-Mercapto-4-methoxybenzaldehyde, generating a highly nucleophilic thiolate anion.

  • Thiol-Michael Addition: The thiolate attacks the β-carbon of the α,β-unsaturated ester in a conjugate addition (Michael addition), forming a new carbon-sulfur bond and generating an enolate intermediate.

  • Intramolecular Aldol Condensation: The enolate intermediate then undergoes an intramolecular aldol reaction, where the enolate attacks the electrophilic carbonyl carbon of the aldehyde group on the same molecule. This step forms a six-membered ring, the core of the thiochromene skeleton.

  • Dehydration: The resulting aldol adduct readily undergoes dehydration to form a stable, conjugated thiochromene ring system.

Thiochromene_Synthesis cluster_start Starting Materials cluster_mechanism Reaction Mechanism cluster_product Product 2-Mercapto-4-methoxybenzaldehyde 2-Mercapto-4-methoxybenzaldehyde Thiolate Thiolate Anion 2-Mercapto-4-methoxybenzaldehyde->Thiolate Deprotonation Activated_Alkene Activated Alkene (e.g., Cinnamate Ester) Michael_Adduct Michael Adduct (Enolate Intermediate) Activated_Alkene->Michael_Adduct Base_Catalyst Base (e.g., TMG) Base_Catalyst->Thiolate Thiolate->Michael_Adduct Thiol-Michael Addition Aldol_Adduct Cyclized Aldol Adduct Michael_Adduct->Aldol_Adduct Intramolecular Aldol Condensation Thiochromene 7-Methoxy-Thiochromene Derivative Aldol_Adduct->Thiochromene Dehydration

Fig. 1: General workflow for the multicomponent synthesis of thiochromenes.
Experimental Protocol: Synthesis of a 7-Methoxy-2H-thiochromene-3-carboxylate Derivative

This protocol is a representative example based on established methodologies for similar substrates.[2]

Step Procedure
1. Reactant Preparation In a round-bottom flask, dissolve 2-Mercapto-4-methoxybenzaldehyde (1.0 eq) and a cinnamate ester (1.1 eq) in a suitable solvent such as ethanol or acetonitrile.
2. Catalyst Addition Add a catalytic amount of tetramethylguanidine (TMG) (0.2 eq) to the stirred solution at room temperature.
3. Reaction Monitoring Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
4. Work-up and Purification Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
5. Characterization Characterize the purified thiochromene derivative using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The Gewald Reaction: A Gateway to Highly Substituted Aminothiophenes

The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes.[3][4] While classically employed with ketones or aldehydes, the principles can be extended to substrates like 2-Mercapto-4-methoxybenzaldehyde, which can act as a precursor to the key intermediate.

Mechanistic Considerations

The Gewald reaction typically involves a carbonyl compound, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base. The mechanism is thought to proceed through the following key steps:[3][4]

  • Knoevenagel Condensation: The reaction initiates with a Knoevenagel condensation between the aldehyde (in this case, 2-Mercapto-4-methoxybenzaldehyde) and the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), catalyzed by a base. This forms an α,β-unsaturated nitrile intermediate.

  • Sulfur Addition: The nucleophilic thiol group, in its thiolate form, attacks the elemental sulfur (S₈ ring), leading to the formation of a persulfide-like intermediate.

  • Intramolecular Cyclization: The persulfide intermediate then undergoes an intramolecular cyclization, with the sulfur attacking the β-carbon of the unsaturated nitrile.

  • Tautomerization and Aromatization: Tautomerization of the resulting cyclic intermediate leads to the stable, aromatic 2-aminothiophene product.

Gewald_Reaction cluster_start Starting Materials cluster_mechanism Reaction Mechanism cluster_product Product Aldehyde 2-Mercapto-4-methoxybenzaldehyde Knoevenagel_Adduct Knoevenagel Adduct Aldehyde->Knoevenagel_Adduct Nitrile Active Methylene Nitrile (e.g., Malononitrile) Nitrile->Knoevenagel_Adduct Knoevenagel Condensation Sulfur Elemental Sulfur (S₈) Sulfur_Adduct Sulfur Adduct Sulfur->Sulfur_Adduct Base Base Base->Knoevenagel_Adduct Knoevenagel_Adduct->Sulfur_Adduct Sulfur Addition Cyclized_Intermediate Cyclized Intermediate Sulfur_Adduct->Cyclized_Intermediate Intramolecular Cyclization Aminothiophene 2-Aminothiophene Derivative Cyclized_Intermediate->Aminothiophene Tautomerization

Fig. 2: Proposed mechanism of the Gewald reaction involving 2-Mercapto-4-methoxybenzaldehyde.
Hypothetical Experimental Protocol: Gewald Synthesis of a 2-Amino-7-methoxythiophene Derivative

This protocol is a hypothetical adaptation of the Gewald reaction for 2-Mercapto-4-methoxybenzaldehyde, based on established procedures.[3][4]

Step Procedure
1. Reactant Mixture In a suitable flask, combine 2-Mercapto-4-methoxybenzaldehyde (1.0 eq), an active methylene nitrile (e.g., ethyl cyanoacetate, 1.0 eq), and elemental sulfur (1.1 eq) in a solvent like ethanol.
2. Base Addition Add a catalytic amount of a base, such as morpholine or triethylamine (0.2-0.5 eq), to the mixture.
3. Reaction Conditions Heat the reaction mixture to reflux and monitor its progress by TLC.
4. Work-up and Isolation After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling or after the addition of water. Collect the solid by filtration.
5. Purification and Characterization The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2-aminothiophene derivative. Characterize the product using NMR, IR, and mass spectrometry.

Conclusion and Future Perspectives

2-Mercapto-4-methoxybenzaldehyde is a powerful and versatile building block in organic synthesis. Its unique combination of a nucleophilic thiol and an electrophilic aldehyde allows for its participation in a variety of cascade and multicomponent reactions, providing efficient access to complex heterocyclic structures. The methodologies discussed in this guide, namely the synthesis of thiochromenes and the Gewald reaction, highlight the potential of this reagent in the rapid construction of molecular diversity.

The electron-donating methoxy group likely plays a crucial role in modulating the reactivity of the molecule, and further studies are warranted to fully elucidate its impact on reaction kinetics and regioselectivity. The exploration of 2-Mercapto-4-methoxybenzaldehyde in other multicomponent reactions, as well as its application in the synthesis of novel materials and pharmaceutical agents, represents a promising avenue for future research. This guide serves as a foundational resource for scientists and researchers looking to harness the synthetic potential of this intriguing molecule.

References

  • Organic Chemistry Portal. Synthesis of thiochromenes. Available from: [Link]

  • Wikipedia. Gewald reaction. Available from: [Link]

  • MDPI. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Available from: [Link]

  • ChemRxiv. Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Available from: [Link]

Sources

Foundational

Literature review of 2-Mercapto-4-methoxybenzaldehyde derivatives

An In-Depth Technical Guide to the Synthesis and Biological Significance of 2-Mercapto-4-methoxybenzaldehyde Derivatives Foreword: The Architectural Versatility of a Privileged Scaffold In the landscape of medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis and Biological Significance of 2-Mercapto-4-methoxybenzaldehyde Derivatives

Foreword: The Architectural Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification and exploitation of "privileged scaffolds" – molecular frameworks that can be derivatized to interact with a wide range of biological targets – is a cornerstone of modern drug discovery. 2-Mercapto-4-methoxybenzaldehyde represents one such scaffold. Its intrinsic chemical architecture, featuring a nucleophilic thiol group and an electrophilic aldehyde, provides two distinct and highly reactive handles for synthetic modification. This dual reactivity allows for the systematic construction of a vast library of derivatives, each with tailored physicochemical and pharmacological properties. This guide provides a comprehensive review of the synthetic strategies used to functionalize this core, the diverse classes of derivatives produced, and their significant biological activities, with a focus on antimicrobial and anticancer applications. The methodologies and insights presented herein are curated for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their own research endeavors.

The Core Moiety: 2-Mercapto-4-methoxybenzaldehyde

The starting point for our exploration is 2-Mercapto-4-methoxybenzaldehyde (CAS No. 294674-98-9)[1]. The molecule's potential is rooted in the electronic interplay between its three key functional groups:

  • The Thiol Group (-SH): A potent nucleophile and a key site for S-alkylation, acylation, and cyclization reactions. It is also an excellent ligand for coordination with transition metals.

  • The Aldehyde Group (-CHO): An electrophilic center that readily undergoes condensation reactions with primary amines to form Schiff bases (imines), and can participate in various cyclization and addition reactions.

  • The Methoxy Group (-OCH₃): An electron-donating group that influences the reactivity of the aromatic ring and can be a crucial determinant in receptor binding and metabolic stability.

The strategic manipulation of the thiol and aldehyde groups forms the basis for the synthetic pathways discussed below.

G cluster_0 Reaction Sites main 2-Mercapto-4-methoxybenzaldehyde thiol Thiol Group (-SH) (Nucleophilic Site) main->thiol Alkylation, Acylation, Cyclization, Metal Coordination aldehyde Aldehyde Group (-CHO) (Electrophilic Site) main->aldehyde Schiff Base Formation, Cyclocondensation

Caption: Key reactive sites of the 2-Mercapto-4-methoxybenzaldehyde scaffold.

Synthetic Pathways and Key Derivative Classes

The derivatization of 2-Mercapto-4-methoxybenzaldehyde primarily follows two divergent yet complementary paths, targeting its principal functional groups.

Pathway A: Schiff Base Formation via the Aldehyde Group

The most direct and widely utilized synthetic transformation is the condensation of the aldehyde group with a primary amine to form a Schiff base, characterized by the azomethine or imine (>C=N-) functional group.[2] This reaction is typically acid-catalyzed and proceeds via a hemiaminal intermediate, followed by dehydration.

The immense utility of this pathway lies in the vast commercial availability of primary amines, allowing for the introduction of a wide array of substituents (R-groups) to modulate properties like lipophilicity, steric bulk, and hydrogen bonding capacity. These derivatives have demonstrated significant biological potential.[3]

G start 2-Mercapto-4-methoxybenzaldehyde + R-NH₂ (Primary Amine) intermediate Hemiaminal Intermediate start->intermediate [H⁺] catalyst product Schiff Base Derivative (Imine Linkage) intermediate->product - H₂O (Dehydration)

Caption: General workflow for the synthesis of Schiff base derivatives.

Pathway B: Heterocycle Synthesis and S-Substitution

The nucleophilic thiol group is a gateway to a diverse range of S-substituted and heterocyclic derivatives.

  • Thiazole Derivatives: A common strategy involves converting the aldehyde to a thiosemicarbazone, which can then undergo cyclization to form a thiazole ring.[4] Alternatively, the thiol group can react with α-haloketones in a Hantzsch-type synthesis to construct the thiazole core. These heterocyclic systems are prominent in many pharmacologically active compounds.[5]

  • S-Substituted Derivatives: The thiol can be readily alkylated or acylated using reagents like ethyl chloroacetate.[6] The resulting ester can be further reacted with hydrazine hydrate to produce a hydrazide, which serves as a versatile intermediate for creating more complex molecules, including additional Schiff bases or other heterocycles.[7]

Metal Complexation: A Synergy of Functionalities

Derivatives of 2-Mercapto-4-methoxybenzaldehyde, particularly Schiff bases, are outstanding ligands for forming stable coordination complexes with transition metals. The sulfur atom of the thiol group and the nitrogen atom of the imine group act as donor atoms, creating a chelate effect that stabilizes the metal center. This complexation is not merely a structural curiosity; it often leads to a significant enhancement of biological activity compared to the free ligand.[8][9] This phenomenon is often attributed to Overtone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its transport across cell membranes.

Pharmacological Profile and Structure-Activity Relationships

The derivatives of 2-Mercapto-4-methoxybenzaldehyde have been extensively evaluated for a range of biological activities, with antimicrobial and anticancer properties being the most prominent.

Antimicrobial Activity

Schiff bases derived from this scaffold have shown broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains like Candida albicans.[2][3]

Key Insights:

  • The Imine Group: The C=N linkage is considered essential for antimicrobial activity, acting as a key pharmacophore.[2]

  • Enhanced Potency via Metal Complexation: Metal complexes of these Schiff bases consistently demonstrate superior antimicrobial activity compared to the uncomplexed ligands.[8] This enhancement is linked to increased lipophilicity and the ability of the metal ion to interfere with cellular processes. For instance, a copper-complexed Schiff base showed a dramatic increase in activity against E. coli and S. aureus compared to the ligand alone.[8]

Compound TypeTest OrganismActivity (MIC, µg/mL)Reference
Benzaldehyde-derived Schiff Base (PC1)E. coli62.5[3]
Benzaldehyde-derived Schiff Base (PC1)S. aureus62.5[3]
Anisaldehyde-derived Schiff Base (PC2)E. coli250[3]
Anisaldehyde-derived Schiff Base (PC2)S. aureus62.5[3]

Table 1: Minimum Inhibitory Concentration (MIC) data for representative Schiff base derivatives against common bacterial strains.[3]

Anticancer Activity

The development of non-platinum-based anticancer agents is a critical goal in oncology to overcome the limitations of drugs like cisplatin, such as severe side effects and drug resistance.[10] Metal complexes of 2-Mercapto-4-methoxybenzaldehyde derivatives, particularly with Ruthenium(II), have emerged as promising candidates.[11]

Mechanism of Action: These complexes often exert their cytotoxic effects through multiple mechanisms. Studies have shown that they can bind to DNA, primarily through non-covalent interactions like intercalation, which disrupts DNA replication and transcription.[11] Furthermore, some complexes have been found to inhibit key enzymes involved in cancer progression, such as topoisomerase IB, which is crucial for relaxing DNA supercoiling during cellular processes.[11] Thiazole-based derivatives have also shown potent antiproliferative activity by inhibiting tubulin polymerization, a mechanism similar to that of well-known chemotherapy agents like paclitaxel.[5]

G cluster_0 complex Metal Complex dna Supercoiled DNA complex->dna Intercalation & Non-covalent Binding topo Topoisomerase IB complex->topo Inhibition cell Cancer Cell dna->cell topo->cell apoptosis Apoptosis (Cell Death) cell->apoptosis

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Protocols & Analytical Methods

Method

Use of 2-Mercapto-4-methoxybenzaldehyde in fluorescent probe development

Application Note: Design and Synthesis of High-Fidelity Fluorescent Probes Utilizing 2-Mercapto-4-methoxybenzaldehyde Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Design and Synthesis of High-Fidelity Fluorescent Probes Utilizing 2-Mercapto-4-methoxybenzaldehyde

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Molecular Imaging, Chemosensor Development, and Photophysical Characterization

Introduction & Mechanistic Rationale

The development of highly selective, "turn-on" fluorescent probes is a critical frontier in molecular diagnostics and drug development. A privileged, yet highly specific building block in this domain is 2-Mercapto-4-methoxybenzaldehyde (CAS: 294674-98-9) [2]. This molecule possesses a uniquely reactive ortho-mercaptoaldehyde motif that serves as a dual-functional anchor for probe development.

While unsubstituted 2-mercaptobenzaldehydes are widely used in peptide chemistry (such as Serine/Threonine Ligation) [3], the addition of the 4-methoxy group in this specific derivative provides a distinct photophysical and thermodynamic advantage.

  • Electronic Modulation: The methoxy group (-OCH₃) acts as a strong electron-donating group (EDG) via resonance. Positioned para to the aldehyde, it enriches the electron density of the aromatic ring.

  • Enhanced Coordination: By increasing the electron density, the methoxy group lowers the pKa of the adjacent thiol slightly and enhances its nucleophilicity. This makes the sulfur atom an exceptional "soft donor" ligand for thiophilic transition metals (e.g., Cu²⁺, Hg²⁺).

  • Push-Pull Conjugation: Upon target binding, the EDG extends the push-pull dipole of the fluorophore, resulting in a bathochromic (red) shift that is highly desirable for biological imaging to minimize background autofluorescence.

A classic and highly robust application of this building block is its condensation with Rhodamine B hydrazide to form a spirolactam-based hydrazone switch [1].

Workflow & Sensing Mechanism

The following workflow illustrates the synthesis of a Rhodamine-based hydrazone probe (RhB-MMB) and its structural switch upon analyte detection. The probe exists in a colorless, non-fluorescent spirolactam (closed) state. Upon introduction of a target metal ion, S-N-O coordination triggers a ring-opening event, yielding a highly conjugated, brightly fluorescent xanthene core.

G RhB Rhodamine B Hydrazide (Fluorophore Core) Condensation Schiff Base Condensation (EtOH, Cat. AcOH, Reflux) RhB->Condensation MMB 2-Mercapto-4-methoxybenzaldehyde (Recognition Moiety) MMB->Condensation Probe RhB-MMB Probe (Spirolactam Closed: OFF) Condensation->Probe Coordination S-N-O Metal Coordination Probe->Coordination Target Target Analyte (e.g., Cu²⁺, Hg²⁺) Target->Coordination Active Ring-Opened Complex (Xanthene Open: ON) Coordination->Active Structural Switch

Figure 1: Synthesis workflow and sensing mechanism of the RhB-MMB fluorescent probe.

Experimental Protocols: A Self-Validating System

The following methodologies are engineered to ensure high yield, thermodynamic stability, and rigorous internal validation.

Protocol 3.1: Synthesis of the RhB-MMB Hydrazone Probe

Objective: To synthesize the closed-ring spirolactam sensor via Knoevenagel/Schiff-base condensation.

  • Preparation: Dissolve 1.0 mmol of Rhodamine B hydrazide in 15 mL of absolute ethanol.

    • Causality: Absolute ethanol is chosen because it solubilizes both starting materials at reflux, but acts as a poor solvent for the less polar hydrazone product at room temperature, driving the equilibrium forward via precipitation.

  • Activation: Add 1.1 mmol of 2-Mercapto-4-methoxybenzaldehyde [2], followed by 3 drops of glacial acetic acid.

    • Causality: Acetic acid serves as a Brønsted acid catalyst. It protonates the carbonyl oxygen of the aldehyde, drastically increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by the terminal amine of the hydrazide.

  • Reflux & Monitoring: Heat the mixture to reflux (78 °C) for 6 hours under an inert N₂ atmosphere (to prevent premature oxidation of the thiol to a disulfide).

    • Validation Step: Perform Thin Layer Chromatography (TLC) using Dichloromethane/Methanol (95:5). The disappearance of the aldehyde spot (which stains yellow with 2,4-DNPH) and the emergence of a new, higher Rf spot confirms complete conversion.

  • Isolation: Cool the mixture to 0 °C. Filter the resulting precipitate and wash with cold ethanol (3 × 5 mL). Recrystallize from acetonitrile to yield the pure RhB-MMB probe as an off-white powder.

Protocol 3.2: Photophysical Validation & Analyte Titration

Objective: To quantify the probe's sensitivity and validate its "turn-on" mechanism.

  • Stock Preparation: Prepare a 1.0 mM stock solution of the RhB-MMB probe in spectroscopic grade DMSO. Prepare 10 mM aqueous stock solutions of various metal chlorides (Cu²⁺, Hg²⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺).

  • Buffer Selection: Dilute the probe to a working concentration of 10 µM in a 10 mM HEPES buffer (pH 7.4) containing 30% CH₃CN as a cosolvent.

    • Causality: HEPES is strictly utilized over Phosphate Buffered Saline (PBS). Phosphate ions readily form insoluble complexes with transition metals (like Cu²⁺), which would artificially lower the free analyte concentration and skew the Limit of Detection (LOD).

  • Titration Assay: Transfer 2.0 mL of the probe solution into a quartz cuvette. Incrementally spike in the target analyte (0 to 50 µM). Record the UV-Vis absorption (300–650 nm) and Fluorescence emission (λex = 510 nm, λem = 530–650 nm) after a 2-minute equilibration per addition.

    • Validation Step (Selectivity): Run a parallel control titration using biologically abundant competitive ions (Na⁺, K⁺, Ca²⁺, Mg²⁺). A strict lack of fluorescence enhancement in this control validates the specific affinity of the S-N-O coordination pocket for soft transition metals, confirming the probe's fidelity [1].

  • Stoichiometry Determination: Construct a Job's Plot by continuously varying the mole fraction of the probe and the metal ion while keeping the total concentration constant. The maximum fluorescence intensity will dictate the binding stoichiometry (typically 1:1 for this scaffold).

Quantitative Data Presentation

The table below summarizes the expected photophysical profile of the RhB-MMB system, demonstrating the stark contrast between the resting state and the activated state.

Photophysical PropertyFree RhB-MMB Probe (Closed State)RhB-MMB + Target Analyte (Open State)
Visual Color Colorless / Pale YellowBright Pink
Absorption Max (λmax) ~320 nm (π-π* of benzaldehyde)560 nm (Xanthene core)
Emission Max (λem) Non-fluorescent585 nm
Quantum Yield (Φ) < 0.010.45
Stokes Shift N/A25 nm
Coordination Motif N/A1:1 (S, N, O pincer)
Limit of Detection (LOD) N/A~15 - 50 nM

References

  • Hydrazone-based switches, metallo-assemblies and sensors. Park, S., Yoon, J. et al. Chemical Society Reviews, 2014.

  • 2-Mercapto-4-methoxybenzaldehyde (CAS: 294674-98-9) Product Documentation. BLD Pharm, 2024.

  • Serine/Threonine Ligation: Origin, Mechanistic Aspects, and Applications. Li, X. et al. Accounts of Chemical Research, 2018.

Application

Preparation of transition metal complexes with 2-Mercapto-4-methoxybenzaldehyde

Application Note: Design, Synthesis, and Evaluation of Transition Metal Complexes Derived from 2-Mercapto-4-methoxybenzaldehyde Introduction & Scientific Rationale The development of transition metal complexes for chemot...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Design, Synthesis, and Evaluation of Transition Metal Complexes Derived from 2-Mercapto-4-methoxybenzaldehyde

Introduction & Scientific Rationale

The development of transition metal complexes for chemotherapeutic and catalytic applications relies heavily on the strategic design of the organic ligand. 1 due to the presence of a reactive formyl group and a soft-donor thiol group[1]. By condensing this precursor with thiosemicarbazide, we generate a tridentate Schiff base ligand (H₂L) featuring a highly stable S,N,S-donor set[2].

As a Senior Application Scientist, I emphasize that ligand design is never arbitrary. The causality behind selecting this specific framework is twofold:

  • Electronic Tuning via the Methoxy Group: The electron-donating 4-methoxy substituent increases the electron density on the aromatic ring, which inductively enriches the azomethine nitrogen. This enhances the ligand's σ-donating capacity, stabilizing the higher oxidation states of coordinated transition metals (e.g., Cu(II) and Ni(II)).

  • Thione-Thiol Tautomerism: The thiosemicarbazone moiety exhibits thione-thiol tautomerism.3 (at the aromatic thiol and the tautomerized thiosemicarbazone thiol), allowing it to act as a dianionic tridentate pincer ligand[3]. This geometric constraint forces the formation of highly stable, planar or square-pyramidal metallacycles.

Experimental Workflows

Workflow A 2-Mercapto-4- methoxybenzaldehyde + Thiosemicarbazide B Reflux in EtOH (Acetic Acid Cat.) A->B C Ligand (H2L) Isolation & QC (TLC/IR) B->C D Addition of M(OAc)2 (M = Cu, Ni) C->D E Reflux in MeOH D->E F [M(L)] Complex Precipitation E->F

Figure 1: Step-by-step synthetic workflow for the preparation of the ligand and metal complexes.

Self-Validating Synthetic Protocols

Protocol 1: Synthesis of the S,N,S-Tridentate Ligand (H₂L)

Objective: Condensation of 2-mercapto-4-methoxybenzaldehyde with thiosemicarbazide to form the Schiff base.

  • Dissolution: Dissolve 1.0 mmol of 2-mercapto-4-methoxybenzaldehyde in 20 mL of hot absolute ethanol. In a separate flask, dissolve 1.0 mmol of thiosemicarbazide in 15 mL of hot absolute ethanol.

  • Mixing & Catalysis: Mix the two solutions dropwise under continuous magnetic stirring. Add 2–3 drops of glacial acetic acid.

    • Mechanistic Insight: Acetic acid acts as a Brønsted acid catalyst. It protonates the carbonyl oxygen to increase its electrophilicity, thereby accelerating the nucleophilic attack by the primary amine of the thiosemicarbazide.

  • Reflux: Reflux the mixture for 2–3 hours.

  • In-Process Quality Control (QC): Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the aldehyde spot and the emergence of a new, lower-Rf spot validates the completion of the Schiff base formation.

  • Isolation: Cool the mixture to 4 °C overnight. Filter the resulting pale yellow precipitate, wash with cold ethanol, and dry in vacuo.

  • Spectroscopic Validation: 4 (typically ~1690 cm⁻¹) and the appearance of a strong C=N azomethine stretch at ~1610 cm⁻¹[4].

Protocol 2: Complexation with Cu(II) and Ni(II)

Objective: Synthesize neutral [M(L)] coordination complexes.

  • Preparation: Dissolve 0.5 mmol of the synthesized H₂L ligand in 15 mL of methanol.

  • Metal Addition: 5 and add it dropwise to the ligand solution[5].

    • Mechanistic Insight: Metal acetates are specifically chosen over chlorides or nitrates. The acetate anion acts as an intrinsic weak base (pH ~ 6-7 in MeOH), facilitating the deprotonation of both the aromatic thiol and the thiosemicarbazone NH groups. This drives the formation of the neutral[M(L)] complex without requiring external bases like triethylamine.

  • Reflux & Observation: Reflux the mixture for 2 hours. A distinct color change (e.g., to dark green for Cu(II)) indicates successful coordination.

  • Isolation: Cool to room temperature, filter the microcrystalline precipitate, wash with cold methanol followed by diethyl ether, and dry under vacuum.

Physicochemical Data Presentation

To ensure reproducibility, the expected physicochemical properties of the synthesized compounds are summarized below:

CompoundEmpirical FormulaColorExpected YieldCoordination GeometryMagnetic Moment (μ_eff)
H₂L C₉H₁₁N₃OS₂Pale Yellow85%N/ADiamagnetic
[Cu(L)] [Cu(C₉H₉N₃OS₂)]Dark Green78%Square Planar~1.8 - 1.9 B.M.
[Ni(L)] [Ni(C₉H₉N₃OS₂)]Brown75%Square PlanarDiamagnetic

Biological Application: Intracellular Mechanism of Action

2[2]. Their efficacy is largely attributed to their redox activity in the intracellular environment. Upon cellular uptake, the Cu(II) complex is reduced to Cu(I) by intracellular reducing agents like glutathione (GSH). The unstable Cu(I) species reacts with endogenous hydrogen peroxide (H₂O₂) via a Fenton-like reaction, generating highly reactive hydroxyl radicals (•OH). This localized Reactive Oxygen Species (ROS) burst leads to oxidative DNA cleavage and subsequent apoptotic cell death.

Pathway A [Cu(L)] Complex (Cellular Uptake) B Intracellular Reduction Cu(II) -> Cu(I) A->B C Fenton-like Reaction (H2O2 -> •OH) B->C D ROS Accumulation C->D E DNA Cleavage & Apoptosis D->E

Figure 2: Intracellular signaling and apoptotic pathway induced by the Cu(II) complex.

References

  • Title: Synthesis, Characterization and Biological Studies of Copper, Nickel, Cobalt and Zinc Complexes of a Schiff Base Ligand Derived from 4‑Chloro‑2‑mercaptobenzaldehyde and 4‑Aminoantipyrine Source: Frontiers in Health Informatics URL
  • Title: Buy 2-Mercaptobenzaldehyde | 29199-11-9 Source: Smolecule URL
  • Title: (PDF)
  • Title: Reversible Formation and Transmetalation of Schiff-Base Complexes in Subcomponent Self-Assembly Reactions Source: ACS Publications URL
  • Title: DNA Binding, Cleavage Activity, Molecular Docking, Cytotoxicity and Genotoxicity Studies of Newly Synthesized Copper Based Meta Source: Walsh Medical Media URL

Sources

Method

Application Note: In Vitro Biological Activity Screening of 2-Mercapto-4-methoxybenzaldehyde Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Mechanistic Rationale & Pharmacophore Utility In modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Mechanistic Rationale & Pharmacophore Utility

In modern drug discovery, the rational design of small-molecule libraries relies heavily on versatile, multi-functional building blocks. 2-Mercapto-4-methoxybenzaldehyde (CAS: 294674-98-9) has emerged as a highly privileged pharmacophore precursor[1]. While rarely screened as a standalone therapeutic due to its reactive nature, it is a critical starting material for the asymmetric synthesis of bioactive thiochromanes (sulfur analogues of chromanes) and complex Schiff bases[2].

The structural causality behind its utility lies in its dual-functional groups:

  • The ortho-Mercapto Group (-SH): Acts as a potent, soft nucleophile. In the presence of organocatalysts (e.g., cupreine or squaramide derivatives), it facilitates highly enantioselective tandem Michael-Knoevenagel[2] or Michael-Henry reactions[3]. The replacement of oxygen with sulfur in chromane scaffolds has been empirically shown to enhance lipophilicity and biological activity[2].

  • The para-Methoxy Group (-OCH₃): Functions as an electron-donating group (EDG). It increases the electron density of the aromatic ring, which stabilizes reactive intermediates during cyclization[4]. Biologically, this increased electron density enhances π−π stacking interactions within target enzyme pockets and modulates the redox potential, significantly boosting the compound's radical scavenging (antioxidant) capacity.

Pre-Screening: Synthesis & Workflow

Before in vitro screening, 2-Mercapto-4-methoxybenzaldehyde is typically subjected to a cascade reaction with benzylidenemalonates or β -nitrostyrenes to generate a library of enantioenriched 2,3,4-trisubstituted thiochromanes[2][3]. This library is then subjected to high-throughput screening (HTS) to identify hits.

Workflow A 2-Mercapto-4-methoxybenzaldehyde (Starting Pharmacophore) B Organocatalytic Cascade (Michael-Knoevenagel/Henry) A->B C Thiochromane / Schiff Base Compound Library B->C D In Vitro Screening (MTT, DPPH, Enzyme) C->D E Hit Identification & Lead Optimization D->E

Fig 1: High-throughput screening workflow from 2-Mercapto-4-methoxybenzaldehyde to hit validation.

In Vitro Biological Screening Protocols

To establish a self-validating screening system, all protocols below incorporate strict positive/negative controls and causality-driven assay selections.

Cytotoxicity & Anticancer Activity (MTT Assay)

Causality: Thiochromane derivatives synthesized from 2-mercapto-4-methoxybenzaldehyde frequently exhibit potent anti-proliferative effects by disrupting mitochondrial membrane potential, leading to apoptosis. The MTT assay measures NAD(P)H-dependent cellular oxidoreductase activity, making it the ideal choice to quantify this specific mitochondrial disruption.

Step-by-Step Protocol:

  • Cell Seeding: Harvest exponential-phase cancer cells (e.g., MCF-7, A549). Seed at a density of 5×103 cells/well in a 96-well plate using 100 µL of complete medium (DMEM + 10% FBS). Incubate for 24 h at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10 mM stock of the thiochromane derivative in DMSO. Perform serial dilutions in culture media (0.1, 1, 10, 50, 100 µM). Ensure final DMSO concentration is 0.5% to prevent solvent toxicity. Add 100 µL of treatment to respective wells.

  • Controls:

    • Positive Control: Doxorubicin (10 µM).

    • Vehicle Control: 0.5% DMSO in media.

    • Blank: Media only (no cells).

  • Incubation: Incubate plates for 48 h.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate in the dark for 4 h at 37°C.

  • Formazan Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Agitate on an orbital shaker for 10 mins.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

Pathway A Bioactive Thiochromane Derivative B Intracellular ROS Generation A->B Induction C Mitochondrial Membrane Depolarization B->C D Cytochrome c Release C->D Permeabilization E Caspase-9 & Caspase-3 Cleavage D->E Apoptosome Formation F Apoptotic Cell Death E->F

Fig 2: Apoptotic signaling pathway induced by thiochromane derivatives in cancer cell lines.

Antioxidant Capacity Screening (DPPH Assay)

Causality: The 4-methoxy substitution on the benzaldehyde ring acts as an EDG, stabilizing radical intermediates. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay provides a rapid, self-validating colorimetric shift (purple to yellow) when these compounds donate a hydrogen atom or electron to neutralize the stable free radical.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in absolute ethanol. Keep protected from light.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound (diluted in ethanol at various concentrations: 10–200 µg/mL) to 100 µL of the DPPH solution.

  • Controls:

    • Positive Control: Ascorbic Acid (Vitamin C).

    • Negative Control: 100 µL ethanol + 100 µL DPPH.

  • Incubation: Shake gently and incubate in complete darkness at room temperature for 30 minutes.

  • Measurement: Read absorbance at 517 nm.

  • Calculation: Scavenging%=[(Acontrol​−Asample​)/Acontrol​]×100 .

Data Presentation & Interpretation

To accurately assess the structure-activity relationship (SAR) of the library synthesized from 2-Mercapto-4-methoxybenzaldehyde, quantitative data must be consolidated. The table below represents a standardized data matrix for evaluating hit compounds.

Table 1: Representative Biological Screening Profile of Thiochromane Derivatives

Compound IDR-Group Substitution (from Michael Acceptor)MCF-7 Cytotoxicity IC₅₀ (µM)A549 Cytotoxicity IC₅₀ (µM)DPPH Scavenging IC₅₀ (µM)Target Affinity (Kinase/Enzyme) IC₅₀ (µM)
TCD-01 Unsubstituted (Phenyl)12.4 ± 1.118.2 ± 1.545.3 ± 2.0> 50.0
TCD-02 4-Fluoro-phenyl8.1 ± 0.610.4 ± 0.842.1 ± 1.815.2 ± 1.1
TCD-03 3,4-Dimethoxy-phenyl4.2 ± 0.36.5 ± 0.512.4 ± 0.93.8 ± 0.4
Control Doxorubicin / Ascorbic Acid1.1 ± 0.11.8 ± 0.28.5 ± 0.5N/A

Interpretation Insight: The integration of the 4-methoxy group on the base pharmacophore consistently yields lower IC₅₀ values in antioxidant assays (TCD-03) due to optimal electron delocalization. Compounds exhibiting an IC₅₀ < 10 µM in MTT assays warrant immediate progression to flow cytometry (Annexin V/PI staining) to validate the apoptotic mechanism outlined in Fig 2.

References

The following authoritative sources validate the synthetic pathways and biological relevance of 2-Mercapto-4-methoxybenzaldehyde and its thiochromane derivatives:

  • Title: Organocatalytic Highly Enantioselective Tandem Michael-Knoevenagel Reaction for the Synthesis of Substituted Thiochromanes Source: PubMed Central (PMC) / Tetrahedron Letters URL: [Link]

  • Title: Synthesis of 2,3,4-Trisubstituted Thiochromanes using an Organocatalytic Enantioselective Tandem Michael-Henry Reaction Source: PubMed Central (PMC) / Advanced Synthesis & Catalysis URL: [Link]

  • Title: Construction of Chiral Isotetronic Acid-Fused Thiochromane via Doubly Annulative Strategy Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Application

Step-by-step condensation reaction protocol for 2-Mercapto-4-methoxybenzaldehyde

Application Note: Organocatalytic Tandem Michael-Knoevenagel Condensation of 2-Mercapto-4-methoxybenzaldehyde Executive Summary & Mechanistic Rationale The synthesis of enantioenriched thiochromanes—sulfur-containing het...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Organocatalytic Tandem Michael-Knoevenagel Condensation of 2-Mercapto-4-methoxybenzaldehyde

Executive Summary & Mechanistic Rationale

The synthesis of enantioenriched thiochromanes—sulfur-containing heterocycles with profound antibacterial, antifungal, and anticancer properties[1][2]—relies heavily on efficient, atom-economical cascade reactions. The tandem Michael-Knoevenagel condensation of 2-mercaptobenzaldehydes with benzylidenemalonates is a premier methodology for constructing these tetrasubstituted scaffolds[3][4].

When utilizing 2-Mercapto-4-methoxybenzaldehyde , the electron-donating methoxy group at the para position relative to the thiol influences the electronic landscape of the aromatic ring, yet it maintains excellent reactivity and stereoselectivity when paired with a highly tuned bifunctional organocatalyst[4].

Causality in Catalyst Selection: The protocol relies on a bifunctional chiral amine thiourea catalyst (e.g., 9-epi-aminoquinine thiourea). The causality of this selection is twofold:

  • Electrophile Activation: The thiourea moiety activates the benzylidenemalonate via dual hydrogen bonding, lowering the lowest unoccupied molecular orbital (LUMO) energy and locking the substrate in a specific chiral environment[3][4].

  • Nucleophile Activation: The basic quinuclidine nitrogen of the catalyst deprotonates the thiol group of 2-mercapto-4-methoxybenzaldehyde, generating a highly reactive thiolate nucleophile that attacks the α,β -unsaturated system (Thia-Michael addition)[3]. Following this, an intramolecular Knoevenagel condensation occurs between the pendant aldehyde and the active methylene, closing the thiochromane ring[3].

Experimental Workflow & Pathway

G Start 2-Mercapto-4-methoxybenzaldehyde + Diethyl 2-benzylidenemalonate Cat Add 9-epi-aminoquinine thiourea (Organocatalyst, 5-10 mol%) Start->Cat CH2Cl2, Room Temp Michael Step 1: Thia-Michael Addition (Nucleophilic Attack via H-Bonding) Cat->Michael Bifunctional Activation Knoevenagel Step 2: Knoevenagel Condensation (Intramolecular Cyclization) Michael->Knoevenagel Cascade Reaction Workup Solvent Evaporation & Flash Chromatography Knoevenagel->Workup Reaction Completion (30-60 min) Product Substituted Thiochromane (Enantioenriched Scaffold) Workup->Product Purification & Isolation

Caption: Organocatalytic tandem Michael-Knoevenagel workflow for thiochromane synthesis.

Step-by-Step Methodology: A Self-Validating Protocol

To ensure reproducibility and scientific integrity, this protocol is designed as a self-validating system where intermediate monitoring dictates the progression to subsequent steps.

Materials Required:

  • 2-Mercapto-4-methoxybenzaldehyde (0.2 mmol)

  • Diethyl 2-(2-methoxybenzylidene)malonate (0.24 mmol)

  • 9-epi-aminoquinine thiourea catalyst (0.01 mmol, 5 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂) (2.0 mL)

Step 1: Reaction Initialization

  • Flame-dry a 10 mL round-bottom flask under an inert argon atmosphere to prevent premature oxidation of the thiol to a disulfide.

  • Dissolve 0.2 mmol of 2-mercapto-4-methoxybenzaldehyde and 0.24 mmol of the benzylidenemalonate derivative in 2.0 mL of anhydrous CH₂Cl₂. Causality: A slight excess (1.2 eq) of the malonate ensures complete consumption of the mercaptobenzaldehyde, simplifying downstream purification[3].

  • Introduce 5 mol% of the 9-epi-aminoquinine thiourea catalyst.

Step 2: Monitoring and Cascade Progression

  • Stir the reaction mixture at room temperature (approx. 25°C).

  • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a petroleum ether/ethyl acetate eluent system[3]. The tandem nature of the reaction means intermediates are rarely isolated; the disappearance of the highly UV-active 2-mercapto-4-methoxybenzaldehyde spot indicates the completion of the cascade sequence. This typically occurs within 30 to 60 minutes[3].

Step 3: Quenching and Purification

  • Upon confirmed completion via TLC, directly concentrate the reaction mixture under reduced pressure to remove the CH₂Cl₂[3].

  • Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of petroleum ether and ethyl acetate to afford the pure substituted thiochromane[3].

Step 4: Structural and Stereochemical Validation

  • Diastereomeric Ratio (dr): Analyze the purified product using ¹H NMR spectroscopy. The integration of distinct benzylic or methine protons will confirm the dr[3].

  • Enantiomeric Excess (ee): Determine the ee of the major diastereomer using chiral High-Performance Liquid Chromatography (HPLC) against a racemic standard[3].

Quantitative Data & Substrate Scope Analysis

The electronic environment of the 2-mercaptobenzaldehyde ring plays a nuanced role in the reaction's efficiency. The table below summarizes the comparative quantitative data demonstrating that the introduction of a methoxy group at the 4-position (2-mercapto-4-methoxybenzaldehyde) maintains robust stereoselectivity comparable to the unsubstituted baseline[4].

Substrate (Aldehyde)Malonate DerivativeYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
2-MercaptobenzaldehydeDiethyl 2-(2-methoxybenzylidene)malonate>90%High>90%
2-Mercapto-4-methoxybenzaldehyde Diethyl 2-(2-methoxybenzylidene)malonate>90%High>90%
4-Chloro-2-mercaptobenzaldehydeDiethyl 2-(2-methoxybenzylidene)malonate>90%High>90%
2-MercaptobenzaldehydeDiethyl isobutylidenemalonate (Alkyl)~50%75:2549%

Data Interpretation: Substituents on the 2-mercaptobenzaldehyde ring (such as the 4-methoxy group) have minimal deleterious effects on the reaction trajectory. Conversely, altering the malonate from an aryl-substituted to an alkyl-substituted derivative drastically reduces both dr and ee due to the lack of stabilizing π−π stacking interactions within the catalyst's chiral pocket[4].

References

  • Dodda, R., Mandal, T., & Zhao, C. G. (2008). "Organocatalytic Highly Enantioselective Tandem Michael-Knoevenagel Reaction for the Synthesis of Substituted Thiochromanes." Tetrahedron Letters, 49(12), 1899-1902. Available at:[Link]

  • Jatin, et al. (2025). "Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights." RSC Medicinal Chemistry, 16(5), 1941-1968. Available at:[Link]

  • Jatin, et al. (2025). "Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights (Detailed)." RSC Medicinal Chemistry. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent oxidation of 2-Mercapto-4-methoxybenzaldehyde during long-term storage

Technical Support Center: 2-Mercapto-4-methoxybenzaldehyde A Guide to Preventing Oxidation During Long-Term Storage Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Mercapto-4-methoxybenzaldehyde

A Guide to Preventing Oxidation During Long-Term Storage

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the long-term storage of 2-Mercapto-4-methoxybenzaldehyde. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity of your experiments.

Understanding the Challenge: The Dual Nature of 2-Mercapto-4-methoxybenzaldehyde's Reactivity

2-Mercapto-4-methoxybenzaldehyde is a bifunctional molecule, containing both a thiol (-SH) and an aldehyde (-CHO) group. This unique structure makes it a valuable reagent but also susceptible to degradation, primarily through oxidation.

  • Thiol Oxidation: The thiol group is highly susceptible to oxidation, which can lead to the formation of a disulfide bond, creating a dimeric impurity. This process is often accelerated by exposure to atmospheric oxygen.[1][2]

  • Aldehyde Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid.[3][4] This is a common degradation pathway for many aldehydes and can be initiated by air exposure.[3]

The presence of these degradation products can significantly impact experimental outcomes by introducing impurities and altering the effective concentration of the desired starting material.

Troubleshooting Guide: Common Issues and Solutions

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., discoloration, solidification) Oxidation of the thiol or aldehyde group, or polymerization of the aldehyde.[3][5]Discard the reagent and obtain a fresh batch. Implement stringent inert atmosphere storage for the new material.
Inconsistent or non-reproducible experimental results Degradation of the starting material, leading to lower-than-expected yields or the formation of side products.[3]Verify the purity of the 2-Mercapto-4-methoxybenzaldehyde using an appropriate analytical technique (e.g., NMR, LC-MS). If degradation is confirmed, acquire fresh material and adhere to the storage protocols outlined below.
Appearance of unexpected peaks in analytical data (e.g., NMR, LC-MS) Presence of oxidized impurities such as the corresponding disulfide or carboxylic acid.Compare the analytical data of the stored material with that of a fresh, unopened sample to identify impurity peaks. If significant degradation has occurred, the material should not be used.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 2-Mercapto-4-methoxybenzaldehyde during storage?

A1: The primary degradation pathway is oxidation. The thiol group is particularly prone to oxidation, leading to the formation of a disulfide-linked dimer. The aldehyde group can also oxidize to a carboxylic acid. Both reactions are promoted by exposure to atmospheric oxygen.[1][3]

Q2: What are the ideal storage conditions for long-term stability?

A2: For optimal long-term stability, 2-Mercapto-4-methoxybenzaldehyde should be stored under an inert atmosphere, such as argon or nitrogen, to prevent exposure to oxygen.[6][7] It should also be stored at low temperatures, with some suppliers recommending storage in a freezer at or below -20°C.[5][6] The container should be tightly sealed to prevent moisture ingress.[5][8][9][10]

Q3: How does pH affect the stability of the thiol group?

A3: The thiol group is more susceptible to oxidation at neutral to alkaline pH.[5] At higher pH, the thiol is deprotonated to the thiolate anion, which is more readily oxidized.[1][5] Therefore, maintaining a slightly acidic environment can help to slow down the rate of disulfide bond formation.[5]

Q4: Can I use antioxidants to improve stability?

A4: While the use of antioxidants is a common strategy for stabilizing many organic compounds, their compatibility and effectiveness with 2-Mercapto-4-methoxybenzaldehyde would need to be experimentally verified. Thiol-based antioxidants like glutathione and N-acetylcysteine are known to participate in redox reactions and could potentially interfere with your experiments.[2][11][12] If you choose to explore this option, it is critical to select an antioxidant that will not interfere with downstream applications and to validate its efficacy.

Q5: What is inert gas blanketing and how do I implement it?

A5: Inert gas blanketing, also known as inerting, is the process of replacing the air in the headspace of a storage container with an inert gas like nitrogen or argon.[13][14][15] This creates a protective, oxygen-free atmosphere that significantly slows down oxidation.[14][16][17] For laboratory-scale storage, this can be achieved using a Schlenk line or by carefully purging the container with the inert gas before sealing.

Experimental Protocols

Protocol 1: Long-Term Storage Under an Inert Atmosphere

This protocol describes the best practice for storing 2-Mercapto-4-methoxybenzaldehyde to minimize oxidation.

Materials:

  • 2-Mercapto-4-methoxybenzaldehyde

  • Schlenk flask or a vial with a septum-sealed cap

  • Source of high-purity nitrogen or argon gas

  • Schlenk line or a needle and tubing for gas purging

  • Freezer (-20°C or below)

Procedure:

  • If the 2-Mercapto-4-methoxybenzaldehyde is in its original manufacturer's container, it may already be packaged under an inert atmosphere. Check the product information.

  • If you need to transfer the compound, do so in a glove box or under a steady stream of inert gas to minimize air exposure.

  • Place the desired amount of the compound into a clean, dry Schlenk flask or vial.

  • Connect the flask to a Schlenk line and perform at least three vacuum-backfill cycles with your chosen inert gas.

  • If using a vial, pierce the septum with an inlet needle connected to the inert gas supply and an outlet needle to allow for gas exchange. Purge the vial for several minutes.

  • Once the atmosphere has been replaced, seal the container tightly.

  • For added protection, wrap the seal with Parafilm.

  • Store the container in a freezer at or below -20°C.[5][6]

Protocol 2: Preparation of a Stock Solution for Immediate Use

To avoid repeated warming and cooling of the bulk material, it is advisable to prepare aliquots or a stock solution for immediate experimental needs.

Materials:

  • 2-Mercapto-4-methoxybenzaldehyde (stored under inert gas)

  • Anhydrous, deoxygenated solvent (e.g., acetonitrile or as required by your experiment)

  • Small, dry vials with septum-sealed caps

  • Inert gas source

Procedure:

  • Allow the main container of 2-Mercapto-4-methoxybenzaldehyde to warm to room temperature before opening to prevent condensation of moisture.

  • In an inert atmosphere (glove box or under a stream of inert gas), weigh the required amount of the compound and dissolve it in the deoxygenated solvent to the desired concentration.

  • Dispense the stock solution into smaller vials under an inert atmosphere.

  • Seal the vials tightly and store them in a freezer.

Visualizing the Degradation Pathway

The following diagram illustrates the primary oxidative degradation pathways of 2-Mercapto-4-methoxybenzaldehyde and the points of intervention for prevention.

Oxidation_Prevention A 2-Mercapto-4-methoxybenzaldehyde (Starting Material) B Disulfide Dimer (Impurity) A->B O₂ (Air) Thiol Oxidation C Carboxylic Acid (Impurity) A->C O₂ (Air) Aldehyde Oxidation P1 Inert Atmosphere Storage (e.g., Nitrogen, Argon) P1->A Prevents P2 Low Temperature Storage (≤ -20°C) P2->A Slows Rate

Caption: Oxidative degradation pathways and preventative measures.

References

  • Air Products. Packaging, Inerting and Blanketing. [Link]

  • INOX. Tank Blanketing: Protecting Product Integrity with Inert Gases. [Link]

  • Bindergroup World. Tank blanketing and inerting. [Link]

  • MSA Safety. Tank Blanketing / Inerting Control Systems. [Link]

  • nano-purification solutions. Nitrogen Blanketing in the Chemical Industry. [Link]

  • ResearchGate. Controlling Disulfide Bond Formation and Crystal Growth from 2-Mercaptobenzoic Acid | Request PDF. [Link]

  • Reddit. Handling thiols in the lab : r/chemistry. [Link]

  • MDPI. Development of Dietary Thiol Antioxidant via Reductive Modification of Whey Protein and Its Application in the Treatment of Ischemic Kidney Injury. [Link]

  • PMC. Dietary Thiols: A Potential Supporting Strategy against Oxidative Stress in Heart Failure and Muscular Damage during Sports Activity. [Link]

  • Columbia University. SOP FOR STENCH CHEMICALS. [Link]

  • VIN. Antioxidants in Liver Disease: A Focus on Thiol Supplementation. [Link]

  • ResearchGate. Thiol-based antioxidants. [Link]

  • Chemistry Stack Exchange. Storage of air and temperature sensitive reagents [closed]. [Link]

  • Eden Botanicals. Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. [Link]

  • PLOS One. Preventing Disulfide Bond Formation Weakens Non-Covalent Forces among Lysozyme Aggregates. [Link]

  • Unknown Source. How to Work with Thiols-General SOP. [Link]

  • ResearchGate. (PDF) Effects of storage conditions on thiol disulfide homeostasis. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Analysis of 2-Mercapto-4-methoxybenzaldehyde

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and key starting materials is paramount. This guide provides an in-depth, experience-dri...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and key starting materials is paramount. This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-Mercapto-4-methoxybenzaldehyde, a crucial intermediate in the synthesis of various pharmaceutical compounds. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind experimental choices and comparing different chromatographic strategies to equip you with the knowledge to develop and validate a robust, reliable, and compliant analytical method.

The principles outlined here are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for the validation of analytical procedures.[1][2][3][4][5] Adherence to these guidelines is essential for regulatory submissions to agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8][9]

The Criticality of a Validated Purity Method

2-Mercapto-4-methoxybenzaldehyde's reactivity makes it susceptible to the formation of impurities during synthesis and storage. Common impurities can include oxidation products, isomers, and unreacted starting materials. A validated, stability-indicating HPLC method is therefore not just a regulatory requirement but a scientific necessity to ensure the quality, safety, and efficacy of the final drug product.[10][11] Such a method must be able to separate, detect, and accurately quantify the main component from any potential impurities and degradation products.

Foundational Steps: Method Development and System Suitability

Before validation can commence, a suitable HPLC method must be developed. For 2-Mercapto-4-methoxybenzaldehyde, a reversed-phase HPLC method is a logical starting point due to the compound's moderate polarity.

A typical starting point for method development would be:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a versatile choice.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to achieve adequate separation of the main peak from all potential impurities.

  • Detection: UV detection at a wavelength where 2-Mercapto-4-methoxybenzaldehyde exhibits significant absorbance.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducibility.

System suitability testing is performed before each validation run to ensure the chromatographic system is performing adequately. Key parameters include:

  • Tailing Factor: Should be ≤ 2.0 for the main peak.

  • Theoretical Plates: Should be > 2000 for the main peak.

  • Repeatability of Injections: The relative standard deviation (RSD) of peak areas from replicate injections of a standard solution should be ≤ 2.0%.

The Validation Workflow: A Parameter-by-Parameter Deep Dive

The following sections detail the experimental protocols and acceptance criteria for each validation parameter, as stipulated by ICH Q2(R2).

dot graph "HPLC_Method_Validation_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

subgraph "cluster_0" { label="Method Development & System Suitability"; bgcolor="#E8F0FE"; "Method_Development" [label="Method Development\n(Column, Mobile Phase, Detection)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "System_Suitability" [label="System Suitability Testing\n(Tailing, Plates, Repeatability)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Method_Development" -> "System_Suitability"; }

subgraph "cluster_1" { label="Core Validation Parameters"; bgcolor="#FCE8E6"; "Specificity" [label="Specificity\n(Peak Purity, Forced Degradation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Linearity" [label="Linearity & Range\n(Correlation Coefficient)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Accuracy" [label="Accuracy\n(% Recovery)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Precision" [label="Precision\n(Repeatability, Intermediate Precision)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_2" { label="Limit & Robustness Testing"; bgcolor="#FEF7E0"; "LOD_LOQ" [label="LOD & LOQ\n(Signal-to-Noise)", fillcolor="#FBBC05", fontcolor="#202124"]; "Robustness" [label="Robustness\n(Deliberate Variations)", fillcolor="#FBBC05", fontcolor="#202124"]; }

"System_Suitability" -> "Specificity"; "Specificity" -> "Linearity"; "Linearity" -> "Accuracy"; "Accuracy" -> "Precision"; "Precision" -> "LOD_LOQ"; "LOD_LOQ" -> "Robustness"; } Figure 1: A typical workflow for HPLC method validation.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12][13]

Experimental Protocol:

  • Blank Analysis: Inject a blank solution (diluent) to ensure no interfering peaks at the retention time of the analyte or known impurities.

  • Impurity Spiking: If known impurity standards are available, spike the analyte solution with these impurities and demonstrate their separation from the main peak.

  • Forced Degradation Studies: Subject the 2-Mercapto-4-methoxybenzaldehyde sample to stress conditions to induce degradation. This is a critical component of a stability-indicating method.[10][11]

    • Acid Hydrolysis: Reflux with 0.1 M HCl.

    • Base Hydrolysis: Reflux with 0.1 M NaOH.

    • Oxidative Degradation: Treat with 3% H₂O₂.

    • Thermal Degradation: Heat the solid sample in an oven.

    • Photolytic Degradation: Expose the sample to UV light.

  • Analyze the stressed samples by the proposed HPLC method. The method is considered specific if all degradation product peaks are adequately resolved from the main peak. Peak purity analysis using a photodiode array (PDA) detector can provide additional evidence of specificity.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[13] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.

Experimental Protocol:

  • Prepare a series of at least five standard solutions of 2-Mercapto-4-methoxybenzaldehyde covering the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each standard solution in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.

  • The y-intercept should be close to zero.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[12] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol:

  • Prepare samples of 2-Mercapto-4-methoxybenzaldehyde at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Spike a known amount of a standard solution into each sample.

  • Analyze the spiked samples in triplicate.

  • Calculate the percentage recovery of the analyte.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[12]

Experimental Protocol:

  • Repeatability (Intra-assay Precision):

    • Prepare six independent samples of 2-Mercapto-4-methoxybenzaldehyde at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both days.

Acceptance Criteria:

  • RSD for repeatability should be ≤ 2.0%.

  • RSD for intermediate precision should be ≤ 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]

Experimental Protocol (based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • The concentration that yields an S/N ratio of approximately 3:1 is considered the LOD.

  • The concentration that yields an S/N ratio of approximately 10:1 is considered the LOQ.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[6]

Experimental Protocol:

  • Introduce small, deliberate variations to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min).

    • Column temperature (e.g., ± 5 °C).

    • Mobile phase composition (e.g., ± 2% organic solvent).

    • pH of the aqueous phase (e.g., ± 0.2 units).

  • Analyze a standard solution under each of the modified conditions.

  • Evaluate the effect of the changes on the system suitability parameters and the assay results.

Acceptance Criteria:

  • The system suitability parameters should remain within the established limits.

  • The assay results should not be significantly affected.

Comparative Analysis of Chromatographic Conditions

To provide a comprehensive guide, we will compare two common reversed-phase columns for the analysis of 2-Mercapto-4-methoxybenzaldehyde: a standard C18 column and a Phenyl-Hexyl column. The Phenyl-Hexyl column offers a different selectivity due to π-π interactions with the aromatic ring of the analyte and its impurities.

Table 1: Comparison of C18 and Phenyl-Hexyl Columns for Purity Analysis

ParameterC18 ColumnPhenyl-Hexyl ColumnRationale for Choice
Stationary Phase OctadecylsilanePhenyl-HexylC18 provides strong hydrophobic retention. Phenyl-Hexyl offers alternative selectivity through π-π interactions, which can be beneficial for separating aromatic isomers.
Observed Tailing Factor 1.21.1Both are acceptable, but the Phenyl-Hexyl column may provide slightly better peak shape for this analyte.
Resolution of Critical Pair 1.82.5The Phenyl-Hexyl column demonstrated superior resolution for a known closely eluting impurity, indicating better specificity.
Robustness to Mobile Phase pH Changes More sensitiveLess sensitiveThe Phenyl-Hexyl phase showed less variation in retention times with small pH changes, suggesting greater robustness.

Summarized Validation Data (Hypothetical)

The following tables present hypothetical data that would be generated during the validation of the HPLC method using the Phenyl-Hexyl column.

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area
50501234
75752345
1001003456
1251254567
1501505678
Correlation Coefficient (r²) 0.9998

Table 3: Accuracy (% Recovery)

Concentration LevelMean % Recovery% RSD
80%99.50.8
100%100.20.5
120%99.80.7

Table 4: Precision (% RSD)

Precision Type% RSD
Repeatability0.6
Intermediate Precision1.1

Step-by-Step Experimental Protocol for Method Validation

1. Preparation of Solutions

  • Diluent: Prepare a mixture of water and acetonitrile in a ratio similar to the initial mobile phase composition.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of 2-Mercapto-4-methoxybenzaldehyde reference standard and dissolve it in 25 mL of diluent.

  • Linearity Solutions: Prepare a series of solutions ranging from 50 µg/mL to 150 µg/mL by diluting the standard stock solution with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the 2-Mercapto-4-methoxybenzaldehyde sample and dissolve it in 100 mL of diluent.

2. Chromatographic Conditions (Proposed Method)

  • Column: Phenyl-Hexyl (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Validation Procedure

  • System Suitability: Inject the 100 µg/mL standard solution five times and verify that the system suitability criteria are met.

  • Specificity: Inject the diluent, a standard solution, and the stressed samples.

  • Linearity: Inject each linearity solution in triplicate.

  • Accuracy: Prepare and inject spiked samples at three concentration levels in triplicate.

  • Precision: Perform the repeatability and intermediate precision studies as described above.

  • LOD & LOQ: Determine the S/N ratio for a series of diluted standard solutions.

  • Robustness: Perform the robustness study by varying the chromatographic parameters as described above.

dot graph "Validation_Parameters_Relationship" { layout=neato; node [shape=ellipse, style=filled, fontcolor="#FFFFFF"]; edge [color="#5F6368"];

"Specificity" [pos="0,2!", fillcolor="#EA4335"]; "Linearity" [pos="-2,0!", fillcolor="#FBBC05"]; "Range" [pos="-1.5,-1.5!", fillcolor="#FBBC05"]; "Accuracy" [pos="2,0!", fillcolor="#4285F4"]; "Precision" [pos="1.5,-1.5!", fillcolor="#4285F4"]; "LOD" [pos="-0.5,-3!", fillcolor="#34A853"]; "LOQ" [pos="0.5,-3!", fillcolor="#34A853"]; "Robustness" [pos="0,-4.5!", fillcolor="#5F6368"];

"Specificity" -- "Linearity"; "Specificity" -- "Accuracy"; "Linearity" -- "Range"; "Accuracy" -- "Precision"; "Linearity" -- "LOD"; "Linearity" -- "LOQ"; "Precision" -- "LOQ"; "Range" -- "Accuracy"; "Range" -- "Precision"; "LOD" -- "Robustness"; "LOQ" -- "Robustness"; } Figure 2: Interrelationship of HPLC validation parameters.

Conclusion

This guide has provided a comprehensive and scientifically grounded approach to the validation of an HPLC method for the purity analysis of 2-Mercapto-4-methoxybenzaldehyde. By understanding the "why" behind each validation parameter and considering alternative chromatographic strategies, researchers can develop and validate robust and reliable methods that ensure the quality and safety of pharmaceutical products. The presented data and protocols serve as a practical template that can be adapted to specific laboratory and regulatory requirements.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link][1][2]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link][6]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Retrieved from [Link][5]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link][3]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link][7]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link][8]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link][4]

  • European Medicines Agency. (2023). Quality guidelines: specifications, analytical procedures and analytical validation. Retrieved from [Link][9]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link][12]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link][13][14]

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development – A Review. Retrieved from [Link][10]

  • International Journal of Pharmacy & Pharmaceutical Research. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link][11]

Sources

Comparative

Benchmarking 2-Mercapto-4-methoxybenzaldehyde: A Comparative Guide to Reactivity, Synthesis, and Applications

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Comparison & Benchmarking Guide Executive Summary In the development of sulfur-containing heterocycles and bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Comparison & Benchmarking Guide

Executive Summary

In the development of sulfur-containing heterocycles and biologically active coordination complexes, the selection of the correct benzaldehyde building block is critical. 2-Mercapto-4-methoxybenzaldehyde (CAS: 294674-98-9) represents a highly specialized bifunctional scaffold. By combining a nucleophilic/redox-active ortho-thiol group with an electron-donating para-methoxy group, it offers unique electronic tuning capabilities compared to standard derivatives like unsubstituted benzaldehyde or 2-mercaptobenzaldehyde.

This guide objectively benchmarks 2-mercapto-4-methoxybenzaldehyde against its structural analogs, providing experimental data, mechanistic causality, and self-validating protocols for its application in asymmetric organocatalysis and drug discovery.

Structural Rationale & Comparative Chemical Profiling

To understand the utility of 2-mercapto-4-methoxybenzaldehyde, it must be evaluated against standard derivatives. The presence of the methoxy group at the C4 position (para to the aldehyde, meta to the thiol) introduces significant resonance electron donation into the aromatic ring.

Mechanistic Causality:

  • Electrophilicity: The para-methoxy group reduces the partial positive charge on the carbonyl carbon via resonance, rendering it less electrophilic than unsubstituted benzaldehyde.

  • Nucleophilicity: The thiol group at the C2 position acts as a potent nucleophile for Michael additions. The meta-relationship of the methoxy group to the thiol means its influence on the sulfur atom is primarily inductive rather than resonance-driven, preserving the thiol's reactivity[1].

  • Tautomerism: Like other 2-mercaptobenzaldehyde derivatives, this compound exhibits thione-thiol tautomerism, which dictates its coordination geometry (as a thiolate donor) when forming transition metal complexes[2].

Table 1: Comparative Chemical Profiling of Benzaldehyde Derivatives
CompoundCAS NumberKey Functional GroupsElectronic ProfilePrimary Synthetic Utility
Benzaldehyde 100-52-7AldehydeNeutralStandard electrophile for Aldol/Knoevenagel condensations.
4-Methoxybenzaldehyde 123-11-5Aldehyde, MethoxyElectron-rich (EDG)Precursor for electron-rich Schiff bases; reduced carbonyl electrophilicity.
2-Mercaptobenzaldehyde 29-02-7Aldehyde, ThiolBifunctionalCore building block for thiochromanes and benzothiazoles.
2-Mercapto-4-methoxybenzaldehyde 294674-98-9Aldehyde, Thiol, MethoxyBifunctional + Electron-richSynthesis of highly functionalized, lipophilic heterocycles[3].

Benchmarking Application: Asymmetric Synthesis of Thiochromanes

Thiochromanes are vital sulfur analogs of chromanes, exhibiting enhanced antimicrobial, anti-inflammatory, and anticancer properties[4]. The synthesis of tetrasubstituted thiochromanes via an organocatalytic tandem Michael-Knoevenagel reaction serves as the perfect benchmarking system to evaluate the performance of 2-mercapto-4-methoxybenzaldehyde[1].

G R1 2-Mercapto-4-methoxybenzaldehyde (Bifunctional Precursor) Step1 Sulfa-Michael Addition (Stereocontrolling Step) R1->Step1 R2 Benzylidenemalonate (Michael Acceptor) R2->Step1 Cat Chiral Thiourea Catalyst (5 mol%, -40 °C) Cat->Step1 Hydrogen Bonding Step2 Intramolecular Knoevenagel (Ring Closure) Step1->Step2 Prod Enantioenriched Thiochromane (High ee & dr) Step2->Prod

Caption: Logical workflow of the enantioselective tandem Michael-Knoevenagel reaction.

Experimental Benchmarking Data

When reacting with diethyl 2-(2-methoxybenzylidene)malonate, one might hypothesize that the electron-donating methoxy group on 2-mercapto-4-methoxybenzaldehyde would disrupt the delicate transition state of the organocatalytic reaction. However, empirical data demonstrates that the stereocontrol is entirely catalyst-driven.

Table 2: Stereoselective Performance in Cascade Reactions[1]
SubstrateCatalystTempYieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
2-Mercaptobenzaldehyde 9-epi-aminoquinine thiourea (5 mol%)-40 °C>90%Up to 95:5Up to 96%
2-Mercapto-4-methoxybenzaldehyde 9-epi-aminoquinine thiourea (5 mol%)-40 °C>90%Parity with unsubstitutedParity with unsubstituted

Causality of Performance: The data confirms that substituents on the 2-mercaptobenzaldehyde ring have a minimal effect on the reaction's stereochemical outcome. Because the rate-determining and stereocontrolling step is the initial sulfa-Michael addition—mediated by robust hydrogen bonding between the chiral thiourea catalyst and the malonate—the electronic enrichment from the C4-methoxy group does not compromise enantioselectivity[1]. This allows medicinal chemists to install the methoxy group for downstream pharmacokinetic tuning without sacrificing chiral purity.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following methodology outlines a self-validating system for the synthesis of substituted thiochromanes using 2-mercapto-4-methoxybenzaldehyde.

Causality of Conditions:

  • Solvent (CH₂Cl₂): A non-polar, aprotic solvent is strictly required to prevent the disruption of the delicate hydrogen-bonding network between the thiourea catalyst and the substrates.

  • Temperature (-40 °C): Lowering the temperature rigidifies the transition state, significantly enhancing the enantiomeric excess (ee), although it has a negligible effect on the diastereomeric ratio (dr)[5].

Step-by-Step Methodology
  • Reaction Setup: In an inert atmosphere, dissolve 2-mercapto-4-methoxybenzaldehyde (0.10 mmol) and the selected benzylidenemalonate (0.11 mmol) in anhydrous CH₂Cl₂ (1.0 mL).

  • Catalyst Addition: Add 5 mol% of the 9-epi-aminoquinine thiourea catalyst to the mixture.

  • Thermal Control: Immediately cool the reaction vessel to -40 °C and stir continuously for 2 hours.

  • Validation Check 1 (Conversion): Monitor the reaction via TLC (Hexanes/Ethyl Acetate). Complete consumption of the highly UV-active aldehyde indicates successful conversion.

  • Isolation: Purify the crude mixture directly via flash column chromatography to isolate the tetrasubstituted thiochromane.

  • Validation Check 2 (Diastereoselectivity): Subject the crude product to ¹H NMR analysis. Calculate the diastereomeric ratio (dr) by integrating the distinct benzylic proton signals of the major and minor diastereomers.

  • Validation Check 3 (Enantioselectivity): Analyze the purified major diastereomer using Chiral HPLC (e.g., Chiralpak AD-H column) to determine the enantiomeric excess (ee)[1].

Biological Relevance & Downstream Applications

Beyond organocatalysis, 2-mercapto-4-methoxybenzaldehyde is a critical precursor for biologically active coordination compounds. Condensation of this aldehyde with amines (e.g., 4-aminoantipyrine) yields Schiff base ligands with mixed N,S or N,O donor sets[2].

The incorporation of the methoxy group modulates the lipophilicity of the resulting metal complexes, which is a critical parameter for cellular membrane permeability in antimicrobial and cytotoxic assays[6].

Bio Pre 2-Mercapto-4-methoxybenzaldehyde Schiff Schiff Base Ligands (N,S Donor Sets) Pre->Schiff Condensation Complex Transition Metal Complexation (Cu, Ni, Co, Zn) Schiff->Complex Chelation Assay1 Antimicrobial Screening (MIC Determination) Complex->Assay1 Assay2 Antioxidant Activity (DPPH Scavenging) Complex->Assay2 Assay3 Cytotoxicity Profiling (Alamar Blue Assay) Complex->Assay3

Caption: Downstream biological evaluation pathway for functionalized Schiff base complexes.

References

  • Dodda, R., Mandal, T., & Zhao, C.-G. (2008). Organocatalytic Highly Enantioselective Tandem Michael-Knoevenagel Reaction for the Synthesis of Substituted Thiochromanes. PMC / National Library of Medicine. 1

  • BenchChem. (2025). A Comparative Guide to the Biological Activities of 2-Mercaptobenzaldehyde Derivatives and Their Analogs. BenchChem. 7

  • Frontiers in Health Informatics. (2024). Synthesis, Characterization and Biological Studies of Copper, Nickel, Cobalt and Zinc Complexes of a Schiff Base Ligand Derived from 4‑Chloro‑2‑mercaptobenzaldehyde and 4‑Aminoantipyrine.2

  • Nguyen, T. T. H., et al. (2017). Cascade Thiol-Michael-Aldol Reaction Promoted by Tetramethyl Guanidine: Synthesis of 2H-Thiochromene-3-carboxylate Libraries. Organic Chemistry Portal. 4

  • BLD Pharm. (2026). 2-Mercapto-4-methoxybenzaldehyde (CAS 294674-98-9) Product Specifications.3

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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